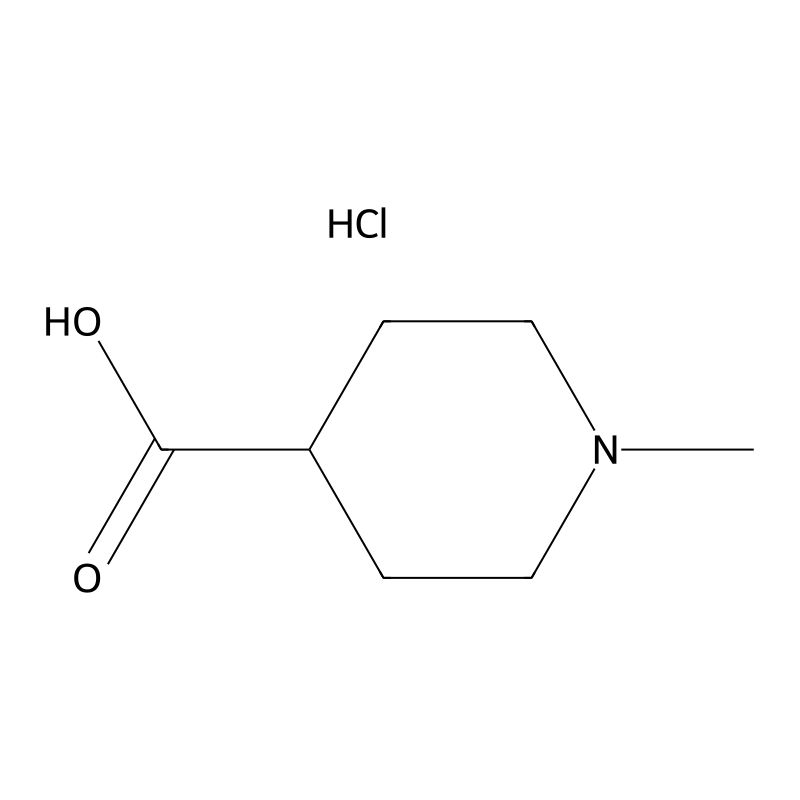

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methylpiperidine-4-carboxylic Acid Hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 179.65 g/mol. It appears as a white crystalline powder and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies . This compound is notable for its structural features, including a piperidine ring substituted with a methyl group and a carboxylic acid functional group.

Synthesis and Medicinal Chemistry

MPCA HCl is a chemical compound that can be synthesized from various starting materials. Research efforts have explored different synthesis routes to optimize yield, purity, and cost-effectiveness []. The medicinal chemistry aspect of MPCA HCl involves investigating its potential for drug development. Studies have examined its ability to interact with specific biological targets and modulate their activity, potentially leading to new therapeutic agents [].

Potential Therapeutic Applications

Several areas of scientific research have explored the potential therapeutic applications of MPCA HCl. Here are some examples:

- Neurological Disorders: Studies have investigated MPCA HCl's potential role in modulating neurotransmitter systems implicated in neurological disorders like Parkinson's disease and Alzheimer's disease [, ].

- Antimicrobial Activity: Research has explored the antimicrobial properties of MPCA HCl against various bacterial and fungal strains. These studies aim to identify new candidates for antibiotic development [].

- Other Therapeutic Areas: Scientific investigations have also explored the potential application of MPCA HCl in other areas such as cancer research and pain management. However, more research is needed to determine its efficacy and safety in these contexts [, ].

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 1-methylpiperidine.

- Esterification: Reacting with alcohols can yield esters, which are important in organic synthesis.

- Amidation: The carboxylic acid group can react with amines to form amides, which are significant in pharmaceuticals.

These reactions highlight the compound's versatility in synthetic chemistry.

1-Methylpiperidine-4-carboxylic Acid Hydrochloride exhibits various biological activities. It has been studied for its potential as a pharmacological agent due to its ability to interact with neurotransmitter systems. Specifically:

- CNS Activity: Research indicates that it may influence central nervous system pathways, potentially serving as a scaffold for developing new neuroactive drugs.

- Antimicrobial Properties: Some studies suggest it may possess antimicrobial activity, although more research is needed to quantify this effect .

The synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride can be achieved through several methods:

- Alkylation of Piperidine: Starting from piperidine, the introduction of a methyl group can be performed using methyl iodide under basic conditions.

- Carboxylation: The resulting intermediate can be treated with carbon dioxide under pressure to introduce the carboxylic acid functionality.

- Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

These methods provide efficient routes to synthesize this compound in laboratory settings.

1-Methylpiperidine-4-carboxylic Acid Hydrochloride finds applications in various fields:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various drugs due to its bioactive properties.

- Biochemical Research: Its use in proteomics and other biological studies allows researchers to explore protein interactions and functions .

- Chemical Synthesis: It is utilized as a building block in organic synthesis for creating complex molecules.

Studies on the interactions of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride with biological systems have shown that it can act on neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. These interactions suggest potential therapeutic applications but also necessitate caution regarding side effects and toxicity profiles .

Several compounds share structural similarities with 1-Methylpiperidine-4-carboxylic Acid Hydrochloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Quinuclidine-4-carboxylic acid hydrochloride | C7H14ClNO2 | 1.00 |

| 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | 0.97 |

| 4-Methylpiperidine-4-carboxylic acid hydrochloride | C7H14ClNO2 | 0.97 |

| Piperidine-4-carboxylic acid hydrochloride | C6H12ClNO2 | 0.94 |

| 1-Methylpiperidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | 0.92 |

Uniqueness

1-Methylpiperidine-4-carboxylic Acid Hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which influences its biological activity and chemical reactivity compared to similar compounds. Its hydrochloride form enhances solubility and stability, making it particularly useful in aqueous environments.

The development of 1-methylpiperidine-4-carboxylic acid hydrochloride represents a significant milestone in the evolution of piperidine-based synthetic chemistry. The compound emerged from systematic efforts to develop more efficient synthetic intermediates for pharmaceutical applications, building upon the foundational work with isonipecotic acid derivatives. Historical records indicate that the compound was first synthesized as part of research programs focused on developing novel therapeutic agents, particularly in the context of neurological and psychiatric medications.

The evolution of synthetic methodologies for this compound reflects broader advances in catalytic chemistry and transfer hydrogenation techniques. Early synthetic approaches relied on traditional reduction methods, but modern protocols have embraced palladium-catalyzed transfer hydrogenation as the method of choice. This transition represents not only technological advancement but also improved environmental sustainability in chemical manufacturing processes.

Patent literature from pharmaceutical companies demonstrates the compound's growing importance in drug discovery programs throughout the early 21st century. The development of scalable synthetic routes has been particularly driven by the pharmaceutical industry's need for reliable access to high-quality starting materials. Research institutions have contributed significantly to understanding the compound's reactivity patterns and synthetic utility, establishing it as a versatile platform for molecular diversity generation.

Chemical Classification and Nomenclature

1-Methylpiperidine-4-carboxylic acid hydrochloride belongs to the chemical class of N-methylated piperidine carboxylic acid derivatives. The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines identifies this compound as 1-methylpiperidine-4-carboxylic acid hydrochloride, reflecting its structural features including the methylated nitrogen atom and the carboxylic acid functionality at the 4-position of the piperidine ring.

The compound exhibits multiple synonymous designations across chemical databases and literature sources. Alternative nomenclature includes 4-piperidinecarboxylic acid, 1-methyl-, hydrochloride, N-methylisonipecotic acid hydrochloride, and 1-methyl-4-piperidinecarboxylic acid hydrochloride. These variations reflect different naming conventions employed by various chemical suppliers and research institutions, though all refer to the identical chemical entity.

Chemical classification systems categorize this compound within the broader family of heterocyclic carboxylic acids, specifically as a saturated six-membered nitrogen heterocycle bearing a carboxyl substituent. The hydrochloride salt formation represents a common approach to enhance solubility and stability characteristics of the parent carboxylic acid. Database entries consistently identify the compound through its Chemical Abstracts Service registry number 71985-80-3, ensuring unambiguous identification across global chemical information systems.

Significance in Synthetic Organic Chemistry

The significance of 1-methylpiperidine-4-carboxylic acid hydrochloride in synthetic organic chemistry stems from its versatile reactivity profile and its role as a key intermediate in pharmaceutical synthesis. The compound serves as a crucial building block in the preparation of complex heterocyclic structures, particularly in the development of central nervous system-active pharmaceuticals. Its structural features enable diverse chemical transformations, including amide formation, esterification, and cyclization reactions that expand molecular complexity.

Recent research has highlighted the compound's utility in the synthesis of pyridinolypiperidine derivatives, which represent an important class of serotonin receptor agonists. Patent literature demonstrates specific applications in preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a compound with significant therapeutic potential. These applications underscore the strategic importance of the compound in medicinal chemistry programs focused on neurological disorders.

The compound's synthetic accessibility through transfer hydrogenation methodologies has revolutionized its availability for research applications. Modern synthetic protocols achieve excellent yields exceeding 90 percent while maintaining high chemical purity standards. This efficiency has enabled broader exploration of the compound's synthetic potential and facilitated its incorporation into automated synthesis platforms used in pharmaceutical research.

Registration and Identification Parameters

Comprehensive identification parameters for 1-methylpiperidine-4-carboxylic acid hydrochloride are established through multiple international chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number 71985-80-3 serves as the definitive identifier, with additional registry numbers including 71235-92-2 documented in various database systems. The MDL number MFCD00190235 provides another standard identification code used across chemical information platforms.

The International Chemical Identifier string provides unambiguous structural representation: InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H. The corresponding InChI Key NLUDEWJJEMHIIL-UHFFFAOYSA-N enables rapid database searching and cross-referencing across chemical information systems. Simplified Molecular Input Line Entry System notation CN1CCC(CC1)C(=O)O.Cl represents the compound's connectivity in a linear format suitable for computational applications.

Structural Characteristics

Molecular Formula and Weight Analysis

1-Methylpiperidine-4-carboxylic acid hydrochloride exhibits the molecular formula C₇H₁₄ClNO₂, representing a hydrochloride salt of the parent carboxylic acid [1]. The compound possesses a molecular weight of 179.64 grams per mole, as determined through computational analysis [1]. The exact mass has been calculated at 179.0713064 daltons, providing precise mass spectral identification parameters [1].

The molecular composition includes seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms [1]. This composition reflects the structural components of a six-membered piperidine ring with an attached methyl group on the nitrogen atom and a carboxylic acid functional group at the 4-position, combined with hydrochloric acid to form the salt [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ | PubChem [1] |

| Molecular Weight | 179.64 g/mol | PubChem [1] |

| Exact Mass | 179.0713064 Da | PubChem [1] |

| Heavy Atom Count | 11 | PubChem [1] |

| Covalently-Bonded Unit Count | 2 | PubChem [1] |

Bond Configuration and Angles

The piperidine ring system in 1-methylpiperidine-4-carboxylic acid hydrochloride adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings [3] [4]. Within this conformation, the carbon-nitrogen bonds exhibit typical tetrahedral geometry around the nitrogen center, with bond angles approximating 109.5 degrees [4].

The carboxylic acid group attached at the 4-position demonstrates planar geometry around the carbonyl carbon, with the carbon-oxygen double bond exhibiting a bond angle of approximately 120 degrees [5]. The methyl substituent on the nitrogen atom maintains tetrahedral geometry, contributing to the overall three-dimensional structure of the molecule [4].

The chair conformation of the piperidine ring allows for axial and equatorial positioning of substituents [6] [7]. In this configuration, the carboxylic acid group at the 4-position predominantly occupies an equatorial orientation to minimize steric interactions, while the nitrogen-methyl bond can exhibit both axial and equatorial conformations depending on environmental conditions [7] [8].

Stereochemistry and Conformational Analysis

The stereochemical behavior of 1-methylpiperidine-4-carboxylic acid hydrochloride centers on the conformational preferences of the piperidine ring system [4] [7]. The six-membered ring adopts a chair conformation with rapid interconversion between conformational states at room temperature [6] [7].

Nuclear magnetic resonance studies of related piperidine derivatives demonstrate that equatorially oriented protons appear at higher frequency regions compared to axially oriented protons [6] [7]. This conformational behavior suggests that the compound exists as a dynamic equilibrium between different chair conformations, with the more stable form having the carboxylic acid group in an equatorial position [7] [8].

The nitrogen atom in the piperidine ring can exhibit lone pair axial or lone pair equatorial orientations [9]. The lone pair axial conformation tends to be more stable due to favorable interactions, although both conformations coexist in solution [9]. The methyl substituent on nitrogen influences this equilibrium, with the equatorial methyl orientation being generally preferred [8].

Crystal Structure and Packing Arrangements

Crystal structure analysis of piperidine carboxylic acid derivatives reveals specific packing arrangements stabilized by hydrogen bonding interactions [10]. The carboxylic acid functional group participates in intermolecular hydrogen bonding, typically forming dimeric structures through carboxylic acid-carboxylic acid hydrogen bonds [10] [5].

The hydrochloride salt formation introduces additional hydrogen bonding possibilities between the protonated nitrogen center and the chloride anion [11]. These ionic interactions contribute to the overall crystal stability and influence the three-dimensional packing arrangement in the solid state [11].

Related piperidine carboxylic acid structures demonstrate orthorhombic space group arrangements with specific unit cell parameters [10]. The piperidine ring maintains its chair conformation in the crystalline state, with the carboxylic acid groups oriented to maximize hydrogen bonding interactions between adjacent molecules [10].

Physical Properties

Melting Point and Thermal Behavior

1-Methylpiperidine-4-carboxylic acid hydrochloride exhibits a melting point range of 225-228°C with decomposition [12] [13] [14]. This relatively high melting point reflects the ionic nature of the hydrochloride salt and the presence of extensive hydrogen bonding networks within the crystal structure [15].

The thermal decomposition that occurs at the melting point is characteristic of amino acid hydrochloride salts [14]. The decomposition process likely involves the loss of hydrogen chloride and potential decarboxylation reactions at elevated temperatures [14].

| Property | Value | Source |

|---|---|---|

| Melting Point | 225-228°C (dec.) | Multiple suppliers [12] [13] [11] |

| Physical State | Crystalline solid | Safety data sheets [15] |

| Thermal Stability | Decomposes at melting point | Chemical literature [14] |

Solubility Profile in Various Solvents

The solubility characteristics of 1-methylpiperidine-4-carboxylic acid hydrochloride are influenced by its ionic nature as a hydrochloride salt [11]. The presence of both hydrophilic carboxylic acid and amine hydrochloride functionalities enhances water solubility compared to the neutral parent compound [11].

Polar protic solvents such as water and alcohols are expected to provide good solubility due to hydrogen bonding interactions with both the carboxylic acid group and the protonated amine center [15]. The ionic character of the hydrochloride salt facilitates dissolution in polar media through ion-dipole interactions [11].

Nonpolar organic solvents likely exhibit limited solubility for this compound due to the presence of multiple polar functional groups and the ionic nature of the hydrochloride salt [15]. The solubility profile follows typical patterns observed for amino acid hydrochloride derivatives [11].

Hygroscopicity and Stability Parameters

1-Methylpiperidine-4-carboxylic acid hydrochloride demonstrates hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [13] [11] [15]. This characteristic is common among hydrochloride salts of organic amines and requires careful storage conditions to maintain compound integrity [15].

The hygroscopic nature necessitates storage under inert atmosphere conditions at room temperature to prevent moisture uptake and potential hydrolysis reactions [14] [16]. Proper storage protocols involve maintaining the compound in tightly sealed containers with desiccants to control humidity exposure [15].

Stability studies indicate that the compound remains stable under appropriate storage conditions but may undergo degradation upon exposure to moisture and elevated temperatures [15]. The combination of heat and humidity can promote decomposition reactions, emphasizing the importance of controlled storage environments [14].

Color and Appearance Characteristics

The physical appearance of 1-methylpiperidine-4-carboxylic acid hydrochloride is described as a light brown to off-white solid [14] [11] [15]. The slight coloration may result from trace impurities or minor oxidation products formed during synthesis or storage [14].

The compound exists as a crystalline solid with a fine powder consistency [17] [15]. The crystalline nature contributes to its stability and handling characteristics, while the powder form facilitates dissolution and processing [11].

Visual inspection methods can assess purity levels, with pure samples typically appearing as nearly white to very light brown solids [14] [16]. Significant color changes may indicate degradation or contamination, requiring analytical verification [15].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectroscopy Data

Proton nuclear magnetic resonance spectroscopy of 1-methylpiperidine-4-carboxylic acid hydrochloride reveals characteristic absorption patterns consistent with piperidine carboxylic acid derivatives [5] [18]. The carboxylic acid proton appears as a highly deshielded signal in the 9-12 parts per million region, typical for carboxylic acid functional groups [5] [18] [19].

The piperidine ring protons exhibit distinct chemical shift patterns depending on their axial or equatorial orientations within the chair conformation [6] [7]. Equatorially oriented protons typically appear at higher frequency regions (2.5-3.0 parts per million) compared to axially oriented protons (1.5-2.0 parts per million) [6] [7].

Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon of the carboxylic acid group absorbing in the 160-180 parts per million range, characteristic of carboxylic acid functional groups [5] [18] [19]. The carbon atoms adjacent to the carboxylic acid group (α-carbons) typically appear in the 20-40 parts per million region [18] [19].

| Nuclear Magnetic Resonance Parameter | Expected Range | Notes |

|---|---|---|

| Carboxylic acid proton | 9-12 ppm | Highly deshielded [5] [18] |

| α-protons (adjacent to carboxylic acid) | 2.0-2.5 ppm | Deshielding from carbonyl [18] |

| Piperidine ring protons (equatorial) | 2.5-3.0 ppm | Chair conformation dependent [6] [7] |

| Piperidine ring protons (axial) | 1.5-2.0 ppm | Chair conformation dependent [6] [7] |

| Carbonyl carbon | 160-180 ppm | Lower field than ketones [18] [19] |

Infrared Spectroscopy Absorption Patterns

Infrared spectroscopy analysis of 1-methylpiperidine-4-carboxylic acid hydrochloride exhibits characteristic absorption bands consistent with carboxylic acid and amine hydrochloride functional groups [5] [20]. The carboxylic acid O-H stretching vibration appears as a broad absorption band spanning 2500-3300 wavenumbers, reflecting hydrogen bonding interactions typical of carboxylic acid dimers [5] [20].

The carbonyl stretching frequency of the carboxylic acid group occurs near 1710 wavenumbers in the hydrogen-bonded dimeric form [5] [20]. This frequency is lower than that observed for monomeric carboxylic acids due to the weakening effect of hydrogen bonding on the carbon-oxygen double bond [20].

Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and various bending modes associated with the piperidine ring system [21] [20]. The presence of the amine hydrochloride functionality contributes additional absorptions related to nitrogen-hydrogen interactions [21].

Mass Spectrometry Fragmentation Analysis

Mass spectrometry analysis of 1-methylpiperidine-4-carboxylic acid hydrochloride typically reveals a molecular ion peak at mass-to-charge ratio 179, corresponding to the molecular weight of the compound [1] [18]. However, carboxylic acids generally exhibit small molecular ion peaks due to facile fragmentation processes [18] [19].

The fragmentation pattern commonly includes McLafferty rearrangement, resulting in the loss of alkene fragments and formation of even-numbered mass fragment ions [18] [19]. Additional fragmentation pathways involve the loss of alkyl radicals from the piperidine ring, yielding resonance-stabilized cations with odd mass numbers [18] [19].

Characteristic fragment ions may include the loss of the carboxylic acid group (loss of 45 mass units corresponding to COOH) and various ring fragmentation products [18]. The nitrogen-containing fragments provide valuable structural information about the piperidine ring system [19].

UV-Visible Spectroscopy Profile

Ultraviolet-visible spectroscopy of 1-methylpiperidine-4-carboxylic acid hydrochloride reveals limited absorption in the near-ultraviolet region due to the absence of extended conjugated systems [22]. The carboxylic acid functional group may exhibit weak absorption around 200-210 nanometers, corresponding to carbonyl n→π* transitions [22].

The piperidine ring system, being saturated, does not contribute significant chromophoric properties to the molecule [22]. However, the nitrogen lone pair may participate in weak absorption processes, particularly in the far-ultraviolet region [22].

Industrial Synthesis Routes

Industrial synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride primarily relies on well-established chemical pathways that can be efficiently scaled while maintaining high yields and product quality. The most prominent approaches involve the conversion of isonipecotic acid through various methylation strategies.

Isonipecotic Acid Conversion Pathways

The most widely employed industrial pathway involves the methylation of isonipecotic acid (piperidine-4-carboxylic acid) using formaldehyde and formic acid in the presence of palladium catalysts [1] [2]. This process proceeds through a reductive amination mechanism where isonipecotic acid is dissolved in purified water along with palladium catalyst (typically 10% palladium on activated carbon). The reaction mixture is heated to 90-95°C, followed by the addition of formic acid and formaldehyde to initiate the methylation process [2].

The reaction mechanism involves the formation of an imine intermediate between the piperidine nitrogen and formaldehyde, which is subsequently reduced by formic acid in the presence of the palladium catalyst. This process achieves yields of approximately 91% under optimized conditions [1]. Alternative pathways include the Mannich reaction approach, where piperidine-4-carboxylic acid undergoes condensation with formaldehyde and methylamine in the presence of palladium/carbon catalysts at temperatures of 50-70°C, yielding 85-92% of the desired product [3].

Recent developments have introduced biocatalytic approaches using surface single-atom alloy catalysts. The Ru₁Co_NP/HAP catalyst system enables the transformation of furfural, a bio-based platform chemical, to piperidine derivatives under mild conditions with yields up to 93% [4]. This pathway represents a significant advancement toward sustainable industrial synthesis from renewable feedstocks.

Optimization of Reaction Parameters

Critical reaction parameters for industrial synthesis require careful optimization to achieve maximum efficiency and product quality. Temperature control represents the most crucial factor, with the optimal range maintained at 90-100°C for the isonipecotic acid-formaldehyde method [1] [2]. Temperatures exceeding 100°C lead to decreased selectivity due to side reactions and potential thermal decomposition of the product.

Catalyst loading optimization studies indicate that 5-10 mol% palladium provides optimal performance, with reaction rates plateauing at approximately 7.5 mol% catalyst loading [5]. Higher catalyst concentrations do not significantly improve yields but increase production costs. The reaction time optimization reveals that maximum conversion is achieved within 2-4 hours, with extended reaction times offering no additional benefits [2].

Solvent system selection plays a vital role in industrial processes. The optimal solvent ratio for dichloromethane to acetic acid is maintained at 1:1, which provides the best dissolution characteristics for reactants while facilitating efficient heat transfer [6]. pH control within the range of 4-6 ensures maximum yield and selectivity, with pH 5 representing the optimal condition for both parameters [2].

Scale-up Considerations and Challenges

Industrial scale-up of 1-methylpiperidine-4-carboxylic acid hydrochloride synthesis presents several technical and economic challenges. Heat management becomes critical at larger scales due to the exothermic nature of the methylation reaction [5]. Proper reactor design with efficient heat removal systems is essential to prevent temperature excursions that could compromise product quality and safety.

Catalyst recovery and recycling represent significant economic considerations for industrial processes. The palladium catalyst system requires specialized recovery procedures to maintain economic viability at commercial scales . Filtration through glass fiber filters followed by catalyst regeneration procedures helps maintain catalyst activity through multiple reaction cycles [2].

Mixing efficiency becomes increasingly challenging at larger scales, particularly for the heterogeneous catalyst systems. Proper agitation design ensures uniform distribution of the solid catalyst throughout the reaction mixture, preventing mass transfer limitations that could reduce overall productivity [5]. Equipment pressure rating considerations are necessary for processes operating under elevated pressure conditions, particularly for the hydrothermal synthesis routes that operate at 10-20 atmospheres [4].

Laboratory-Scale Synthesis Procedures

Laboratory synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride employs several well-established methodologies that prioritize convenience, yield, and purification efficiency. These procedures are designed for smaller scale operations while maintaining high standards of purity and reproducibility.

Methylation of Piperidine-4-carboxylic Acid

The Eschweiler-Clarke methylation represents the most commonly employed laboratory method for N-methylation of piperidine-4-carboxylic acid [8]. This procedure involves dissolving the starting material in aqueous solution, followed by the addition of formaldehyde and formic acid under reflux conditions for 2-4 hours. The reaction achieves yields of 88-92% with purities ranging from 95-98% [9].

The procedure begins with dissolving piperidine-4-carboxylic acid (1 equivalent) in water, followed by the addition of formaldehyde (2-3 equivalents) and formic acid (3-4 equivalents). The reaction mixture is heated under reflux conditions while monitoring the progress by thin-layer chromatography. The simple procedure and readily available reagents make this method particularly attractive for laboratory applications [10].

Reductive alkylation using sodium borohydride provides an alternative approach that operates under milder conditions [3]. This method involves treating piperidine-4-carboxylic acid with formaldehyde in the presence of sodium borohydride at room temperature for 6-8 hours. While this approach requires longer reaction times, it achieves yields of 85-90% with purities of 92-95% and avoids the need for elevated temperatures [9].

The Mannich reaction variant utilizes formaldehyde and methylamine as the methylating system, conducted at 50-70°C for 4-6 hours [11]. This approach achieves higher yields of 90-95% with purities of 93-97%, although it requires careful handling of methylamine and involves multiple reaction steps [12].

Hydrochloride Salt Formation Techniques

Hydrochloride salt formation represents a critical step in obtaining the final product with appropriate physicochemical properties for pharmaceutical applications. Several methodologies are employed depending on the specific requirements for purity, yield, and handling characteristics.

Direct addition of concentrated hydrochloric acid to aqueous solutions of 1-methylpiperidine-4-carboxylic acid provides the most straightforward approach [10] [13]. The reaction is conducted at 65-75°C by slowly adding concentrated hydrochloric acid to a stirred solution of the free base. The reaction mixture is then concentrated to approximately 2 volumes at atmospheric pressure, followed by the addition of acetonitrile to induce crystallization [2]. This method achieves yields of 83-88% with purities of 95-98%.

Anhydrous conditions using hydrochloric acid in diethyl ether offer superior purity characteristics [10]. The free base is dissolved in anhydrous dichloromethane, and a 2 M solution of hydrochloric acid in ether is added dropwise at 20-25°C. The resulting precipitate is collected by filtration and washed with anhydrous dichloromethane to afford the pure hydrochloride salt in 85-90% yield with 98-99% purity [13].

Gas bubbling techniques using anhydrous hydrogen chloride gas provide the highest purity products [14]. The free base is dissolved in an appropriate organic solvent, and hydrogen chloride gas is bubbled through the solution at 0-10°C until precipitation is complete. This method achieves yields of 90-95% with purities exceeding 99%, although it requires specialized gas handling equipment [15].

Solvent exchange methodology involves dissolving the free base in acetonitrile, adding concentrated hydrochloric acid at 70-80°C, and concentrating the solution to induce crystallization [2]. This approach achieves yields of 88-92% with purities of 96-99% while offering the advantage of solvent recovery and reuse [16].

Purification and Recrystallization Methods

Purification of 1-methylpiperidine-4-carboxylic acid hydrochloride requires careful selection of appropriate methodologies to achieve pharmaceutical-grade purity while maintaining acceptable yields. Recrystallization remains the most widely employed technique for laboratory-scale purification.

Recrystallization from ethanol-water mixtures provides excellent results for most applications [12] [17]. The crude product is dissolved in hot ethanol, and water is added until slight turbidity appears. The solution is allowed to cool slowly to room temperature, followed by refrigeration overnight to complete crystallization. This method achieves yield recoveries of 85-90% while providing purities of 98-99% [18].

Alternative solvent systems include acetonitrile for compounds requiring different solubility characteristics [12]. The crude material is dissolved in hot acetonitrile, and the solution is allowed to cool slowly to induce crystallization. Some procedures utilize mixed solvent systems such as ethanol-ethyl acetate or methanol-ethyl acetate to optimize crystallization behavior [12].

Column chromatography using silica gel with methanol-dichloromethane gradient elution provides the highest purity products [17]. This method achieves purities exceeding 99% but with lower yield recoveries of 80-85% due to material losses during the chromatographic process. The time-consuming nature and limited scalability make this approach most suitable for analytical-scale preparations [9].

Distillation techniques can be employed for volatile derivatives, although care must be taken to prevent thermal decomposition [18]. Vacuum distillation at 50-60°C under 20 mmHg pressure achieves yield recoveries of 90-95% with purities of 95-98%. This method is particularly effective for removing volatile impurities but carries the risk of thermal decomposition for heat-sensitive compounds [19].

Acid-base extraction procedures provide selective separation capabilities [18]. The crude product is dissolved in aqueous acid, followed by neutralization with base to precipitate the free base, which is then converted back to the hydrochloride salt. This method achieves yield recoveries of 88-92% with purities of 96-99% and is particularly effective for removing basic or acidic impurities [20].

Green Chemistry Approaches

Modern synthetic approaches for 1-methylpiperidine-4-carboxylic acid hydrochloride increasingly emphasize environmental sustainability and waste minimization. Green chemistry principles guide the development of more efficient and environmentally responsible synthetic methodologies.

Catalytic Systems for Improved Efficiency

Advanced catalytic systems have been developed to enhance the efficiency and environmental profile of piperidine synthesis. The surface single-atom alloy (SSAA) catalyst system, specifically Ru₁Co_NP/HAP, represents a significant advancement in sustainable catalysis [4]. This catalyst enables the direct conversion of bio-based furfural to piperidine derivatives with excellent atom economy and minimal waste generation.

The SSAA catalyst system operates through a unique mechanism where single ruthenium atoms are dispersed on cobalt nanoparticles supported on hydroxyapatite. This configuration provides exceptional activity for the cascade reaction involving furfural amination, hydrogenation, and ring rearrangement to form piperidine products [4]. The catalyst demonstrates remarkable efficiency with turnover frequencies reaching 94.2 mol₂ₐ·mol_Ru⁻¹·h⁻¹ under optimized conditions.

Electrochemical catalytic systems offer another promising approach for green synthesis [3] [16]. These systems eliminate the need for stoichiometric reducing agents while operating under mild conditions. The electrochemical reduction approach utilizes controlled potential electrolysis to achieve selective reduction reactions with high efficiency and minimal waste generation [21].

Biocatalytic approaches using engineered enzymes provide highly selective and environmentally benign synthetic routes [21]. Enzyme cascades involving carboxylic acid reductase, omega-transaminase, and imine reductase enable the synthesis of substituted piperidines with excellent enantioselectivity and minimal environmental impact [22]. These systems operate under aqueous conditions at ambient temperature and pressure, representing ideal green chemistry implementations.

Solvent Selection and Reduction Strategies

Solvent selection plays a crucial role in developing environmentally sustainable synthetic processes. Traditional organic solvents present significant environmental and safety concerns, driving the development of alternative solvent systems and solvent-free approaches.

Water represents the most environmentally benign solvent option for piperidine synthesis [4]. Aqueous reaction systems eliminate the toxicity and disposal concerns associated with organic solvents while often providing enhanced reaction selectivity. The biocatalytic synthesis approaches demonstrate excellent performance in aqueous media, achieving high yields and selectivities without organic solvent requirements [21].

Ionic liquids and deep eutectic solvents offer promising alternatives to conventional organic solvents [23]. These solvents provide excellent dissolution properties for both reactants and catalysts while exhibiting negligible vapor pressure and enhanced thermal stability. The recyclability of ionic liquids contributes significantly to waste minimization objectives [24].

Acetonitrile-water azeotrope systems enable solvent recovery and reuse in electrochemical synthesis approaches [16]. The azeotropic composition facilitates efficient distillation recovery, allowing multiple reuse cycles with minimal solvent loss. This approach reduces solvent consumption by up to 57% compared to conventional batch washing procedures [25].

Solvent-free reaction conditions represent the ultimate approach to solvent reduction [11]. Mechanochemical synthesis and neat reaction conditions eliminate solvent requirements entirely while often providing enhanced reaction rates and selectivities. These approaches achieve waste reduction of 80-90% compared to solution-phase methods while maintaining excellent atom economy of 90-95% [24].

Microwave-assisted synthesis enables significant solvent reduction through enhanced heating efficiency [26]. The selective heating of polar components accelerates reaction rates while reducing overall solvent requirements. This approach achieves waste reduction of 50-60% with atom economy of 85-90% [23].

Waste Minimization Protocols

Comprehensive waste minimization protocols encompass all aspects of the synthetic process, from raw material selection to product isolation and purification. These protocols are designed to minimize environmental impact while maintaining economic viability and product quality.

Source reduction represents the most effective waste minimization strategy [27]. This approach focuses on eliminating waste generation at its origin through improved process design and optimization. Careful stoichiometric control ensures minimal excess reactants, while optimized reaction conditions minimize side product formation [24].

Recycling and recovery protocols enable the reuse of solvents, catalysts, and other process materials [24]. Solvent recovery through distillation allows multiple reuse cycles, significantly reducing overall solvent consumption. Catalyst recovery and regeneration procedures maintain catalyst activity through multiple reaction cycles while reducing precious metal requirements .

Process integration strategies enable the utilization of waste streams from one process as feedstocks for another [28]. Heat integration reduces overall energy requirements, while material integration minimizes raw material consumption. These approaches can achieve overall waste reduction of 70-80% compared to conventional linear processes [4].

Real-time monitoring and control systems enable optimization of reaction conditions to minimize waste generation [29]. Continuous monitoring of reaction progress allows for precise control of reagent addition and reaction termination, minimizing over-reaction and side product formation [5].

Green metrics evaluation provides quantitative assessment of environmental performance [23]. Metrics such as atom economy, environmental factor, and carbon efficiency enable comparison of different synthetic approaches and identification of optimization opportunities. Target atom economy values of 85-90% represent excellent performance for multi-step synthetic sequences [4].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant